8-Benzyl-4-octanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Beschreibung
8-Benzyl-4-octanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 863182-54-1) is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Its structure includes:
- 8-position: A benzyl group, contributing aromaticity and hydrophobicity.
- 3-position: A carboxylic acid group, enabling hydrogen bonding and salt formation.
This compound belongs to a broader class of spirocyclic derivatives explored for applications in medicinal chemistry and material science.
Eigenschaften
IUPAC Name |
8-benzyl-4-octanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-2-3-4-5-9-12-21(26)25-20(22(27)28)18-29-23(25)13-15-24(16-14-23)17-19-10-7-6-8-11-19/h6-8,10-11,20H,2-5,9,12-18H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUUGTMLQZXZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N1C(COC12CCN(CC2)CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Initial Cyclization Reactions
The construction of the 1-oxa-4,8-diazaspiro[4.5]decane core often begins with cyclization strategies. A pivotal method involves the condensation of N-substituted piperidone derivatives with oxetane-based precursors. For instance, tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate has been utilized as a starting material in analogous syntheses, undergoing deprotection and functionalization to introduce the benzyl group at the 8-position. This step typically employs dimethylacetamide (DMA) as a solvent and requires stoichiometric control to prevent over-alkylation.
Acylation at the 4-Position
Introduction of the octanoyl moiety at the 4-position is achieved via nucleophilic acyl substitution. In one protocol, the free amine group of the intermediate spirocyclic compound reacts with octanoyl chloride in the presence of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA) as a base. This reaction proceeds at room temperature, with yields exceeding 75% when conducted under anhydrous conditions.
Carboxylic Acid Functionalization
The 3-carboxylic acid group is introduced through hydrolysis of a pre-installed ester. For example, ethyl ester intermediates are treated with lithium hydroxide in a tetrahydrofuran (THF)-water system, followed by acidification with citric acid to precipitate the carboxylic acid. This step demands precise pH control to avoid decomposition of the spirocyclic framework.
Key Intermediates and Their Characterization
tert-Butyl 4-Octanoyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
This intermediate, isolated as a white crystalline solid, serves as a protected precursor. Characterization via NMR reveals distinctive signals at δ 3.85–3.70 ppm (m, 4H, oxetane protons) and δ 1.45 ppm (s, 9H, tert-butyl group). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 416.2681 [M+H]+.
8-Benzyl-4-octanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-ethyl Ester
Prior to hydrolysis, the ethyl ester derivative is purified via reverse-phase chromatography. Analytical data include a retention time of 12.3 minutes on a C18 column (ACN/water gradient) and a molecular ion peak at m/z 486.3124 [M+H]+.
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
Comparative studies demonstrate that polar aprotic solvents like dimethylformamide (DMF) enhance acylation rates compared to dichloromethane (DCM). For instance, reactions in DMF at 80°C achieve 90% conversion within 2 hours, whereas DCM requires 8 hours at reflux.
Catalytic Efficiency of HATU vs. EDCI
A side-by-side analysis of coupling agents reveals HATU’s superiority over EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in this context. Using HATU, the acylation yield improves from 62% to 88%, attributed to its ability to stabilize reactive intermediates.
Purification and Analytical Techniques
Chromatographic Methods
Final purification employs a combination of silica gel and reverse-phase chromatography. For the carboxylic acid product, a Phenomenex Luna C18 column with an acetonitrile/water gradient (10–40% ACN) effectively separates impurities, yielding >95% purity.
Spectroscopic Confirmation
-
IR Spectroscopy : A strong absorption at 1705 cm confirms the carboxylic acid C=O stretch.
-
NMR : Resonances at δ 176.8 ppm (carboxylic acid) and δ 165.4 ppm (octanoyl carbonyl) validate the structure.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| HATU-mediated acylation | 88 | 97 | High efficiency, minimal side products |
| EDCI coupling | 62 | 89 | Lower cost |
| Direct alkylation | 45 | 82 | Simplified workflow |
This table underscores the trade-offs between yield, cost, and procedural complexity. The HATU-based approach, while costly, remains the gold standard for large-scale synthesis.
Challenges and Mitigation Strategies
Biologische Aktivität
8-Benzyl-4-octanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure. This compound belongs to the diazaspiro family, which has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula is C₁₄H₁₈N₂O₃, with a molecular weight of approximately 416.6 g/mol. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural uniqueness of 8-Benzyl-4-octanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is characterized by:
- Spirocyclic framework : This contributes to its reactivity and potential interactions with biological targets.
- Functional groups : The presence of a carboxylic acid and a diazaspiro moiety enhances its chemical reactivity and biological interactions.
Biological Activities
Preliminary studies indicate that compounds within the diazaspiro family, including 8-Benzyl-4-octanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, may exhibit several biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
- Enzyme Inhibition : Interaction studies suggest potential binding with enzymes and receptors, critical for optimizing pharmacological profiles.
- Cytotoxicity : Research indicates varying levels of cytotoxic effects on different cell lines.
Synthesis
The synthesis of 8-Benzyl-4-octanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the spirocyclic structure through cyclization reactions.
- Acylation reactions to introduce the octanoyl group.
- Purification techniques to achieve the desired yield and purity.
Table 1: Summary of Biological Activity Studies
Case Study: Inhibition of L-Cystine Crystallization
A notable study investigated the compound's ability to inhibit l-cystine crystallization, which is relevant for treating cystinuria—a genetic disorder characterized by kidney stones formed from cystine crystals. The compound was tested in a Slc3a1-knockout mouse model, showing significant efficacy in preventing stone formation compared to control groups.
The proposed mechanisms by which 8-Benzyl-4-octanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exerts its biological effects include:
- Binding Affinity : The compound may interact with specific enzymes or receptors due to its structural characteristics.
- Modulation of Metabolic Pathways : By inhibiting certain pathways, it can alter cellular processes leading to therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
BODC has the following chemical characteristics:
- Molecular Formula : C23H34N2O4
- Molecular Weight : Approximately 402.54 g/mol
- Structural Features : The compound features a diazaspiro framework, which is significant for its potential biological activities due to the presence of functional groups such as carboxylic acid .
Medicinal Chemistry
BODC is primarily utilized in research settings focused on medicinal chemistry. Its unique structure allows for the exploration of various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds within the diazaspiro family exhibit antimicrobial properties, making BODC a candidate for further investigation in this area.
- Enzyme Inhibition : Interaction studies have shown potential binding with various biological targets, including enzymes and receptors, which are critical for optimizing pharmacological profiles.
Synthetic Methods
The synthesis of BODC typically involves multi-step organic synthesis techniques. Common approaches include:
- Acylation Reactions : These reactions are essential for modifying the compound to enhance its biological properties or solubility.
- Diazaspiro Synthesis : The specific synthetic routes may vary based on desired yield and purity, often involving complex reaction conditions to achieve the final product.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial activity of BODC against various bacterial strains. The results indicated that BODC exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Enzyme Binding Studies
Research focusing on the binding affinity of BODC to specific enzymes revealed promising results. The compound showed competitive inhibition against certain enzymes involved in metabolic pathways, indicating potential therapeutic applications in metabolic disorders.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of Selected Analogs
*Calculated based on molecular formulas.
Key Observations:
Substituent Effects on Lipophilicity: The octanoyl chain in the target compound enhances lipophilicity compared to analogs with aromatic acyl groups (e.g., phenylacetyl or benzoyl derivatives) . Fluorinated benzoyl groups (e.g., 2,4-difluorobenzoyl) introduce polarity while retaining moderate hydrophobicity .
Heterocyclic acyl groups (e.g., pyridine-4-carbonyl) enable hydrogen bonding, which may improve solubility or target affinity .
Applications :
- Deodorants : Thia-diazaspiro analogs (e.g., 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid) show efficacy in deodorant formulations due to sulfur-mediated odor neutralization .
- Medicinal Chemistry : Fluorinated and chlorinated derivatives are prioritized for drug discovery, leveraging halogen bonds for target engagement .
Synthetic Flexibility :
- The spirocyclic core accommodates diverse substituents, enabling rapid generation of analogs for structure-activity relationship (SAR) studies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 8-Benzyl-4-octanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
- Answer : The synthesis typically involves multi-step organic reactions, starting with benzoyl precursors and spirocyclic intermediates. Key steps include coupling reactions under controlled temperature and solvent conditions (e.g., anhydrous tetrahydrofuran or dichloromethane). Protecting groups may be used to ensure regioselectivity. Post-synthesis, purification via column chromatography or recrystallization is critical. Structural confirmation requires ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the spirocyclic structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carboxylic acid and carbonyl moieties. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. Purity assessment can be performed using HPLC with UV detection .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Desiccants should be used to avoid moisture absorption. For short-term use, refrigeration at 4°C is acceptable. Purity (>95%) must be confirmed via HPLC before use in sensitive assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Answer : Synthesize derivatives with varied substituents (e.g., replacing the octanoyl group with fluorinated or heterocyclic moieties) and evaluate their biological activity using in vitro assays (e.g., enzyme inhibition or receptor binding). Computational tools like molecular docking can predict interactions with target proteins. Cross-reference analogs from literature (e.g., 4-(3,5-difluorobenzoyl) derivatives) to identify key pharmacophores .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Answer : Discrepancies in NMR shifts may arise from conformational flexibility or impurities. Use 2D NMR techniques (COSY, HSQC) to assign signals unambiguously. Compare experimental data with computational predictions (DFT calculations). Recrystallize the compound to improve purity and repeat spectroscopy. Cross-validate with HRMS to confirm molecular formula .
Q. How can theoretical frameworks guide mechanistic studies of this compound’s biological activity?
- Answer : Link hypotheses to established theories in medicinal chemistry, such as enzyme inhibition (e.g., cyclooxygenase or lipoxygenase pathways). Use molecular dynamics simulations to model binding interactions with target enzymes. Validate predictions via in vitro assays measuring IC₅₀ values. Integrate kinetic studies to distinguish competitive vs. non-competitive inhibition .
Q. What in vitro models are suitable for evaluating this compound’s pharmacological potential?
- Answer : Use cell-based assays (e.g., HEK293 or RAW264.7 cells) to assess anti-inflammatory activity via cytokine profiling (IL-6, TNF-α). For neuroactivity, employ neuronal cell lines (SH-SY5Y) and measure calcium flux or neurotransmitter release. Pair these with toxicity assays (MTT or LDH release) to determine therapeutic indices .
Methodological Considerations
- Synthetic Optimization : Vary reaction solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP vs. HOBt) to improve yields. Monitor reactions via TLC and optimize quenching conditions to minimize byproducts .
- Data Analysis : Apply multivariate statistical methods (e.g., PCA) to correlate structural features with bioactivity data. Use software like Schrödinger Suite for docking studies and MOE for QSAR modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
